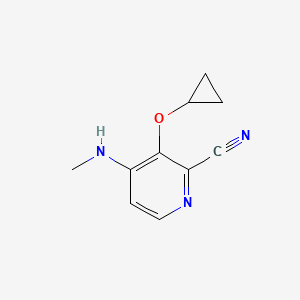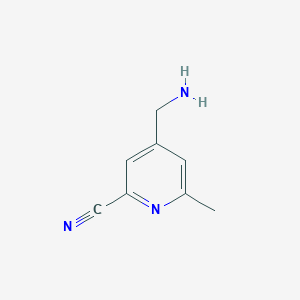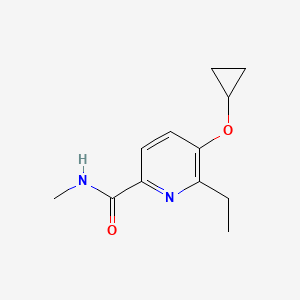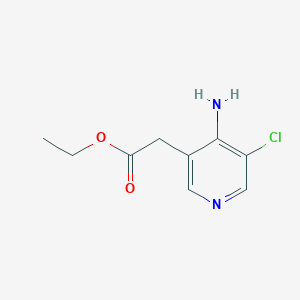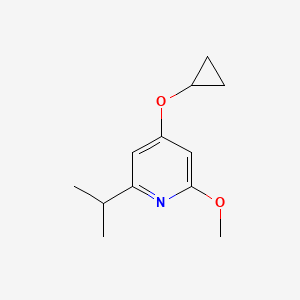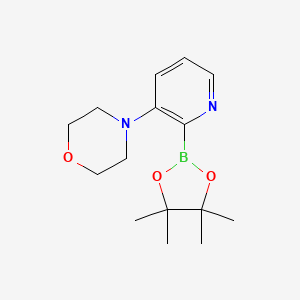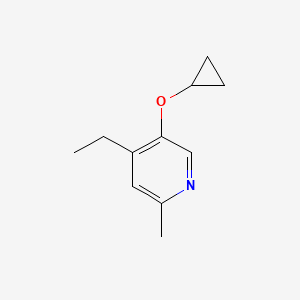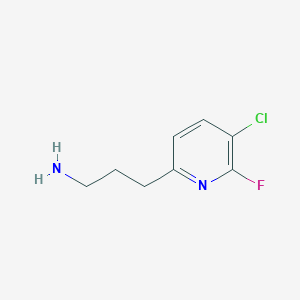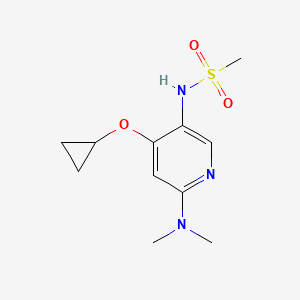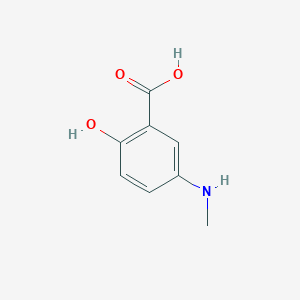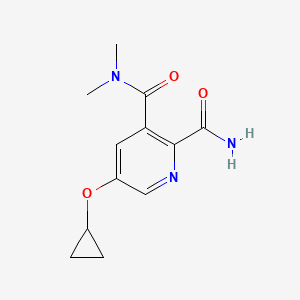
(2-Cyclopropoxy-4-ethylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropoxy-4-ethylphenyl)methanamine: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a substituted phenylamine, characterized by the presence of a cyclopropoxy group and an ethyl group attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropoxy-4-ethylphenyl)methanamine can be achieved through various methods. One common approach involves the reaction of a substituted phenol with an alkyl halide in the presence of a base, followed by amination. For example, the reaction of 2-cyclopropoxy-4-ethylphenol with methyl iodide in the presence of sodium hydroxide and dimethylformamide (DMF) solvent can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyclopropoxy-4-ethylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Cyclopropoxy-4-ethylphenyl)methanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology: In biological research, this compound may be used as a probe to study the interactions of phenylamines with biological targets. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may be investigated for its activity against specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of (2-Cyclopropoxy-4-ethylphenyl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. The cyclopropoxy group and ethyl group contribute to its binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
(2-Cyclopropoxy-4-fluorophenyl)methanamine: This compound has a similar structure but with a fluorine atom instead of an ethyl group.
(4-Cyclopropoxy-2-methylphenyl)methanamine: This compound features a methyl group instead of an ethyl group.
Uniqueness: (2-Cyclopropoxy-4-ethylphenyl)methanamine is unique due to the presence of both a cyclopropoxy group and an ethyl group on the phenyl ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(2-cyclopropyloxy-4-ethylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-2-9-3-4-10(8-13)12(7-9)14-11-5-6-11/h3-4,7,11H,2,5-6,8,13H2,1H3 |
InChI-Schlüssel |
NKSLAIQIOBEOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CN)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



